molecular formula C17H11F2NO B10965857 N-(3,4-difluorophenyl)naphthalene-1-carboxamide

N-(3,4-difluorophenyl)naphthalene-1-carboxamide

Cat. No.: B10965857
M. Wt: 283.27 g/mol
InChI Key: QRXVDGDSJOVXIO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)naphthalene-1-carboxamide is a chemical compound with the following structural formula:

C16H10F2N2O\text{C}_{16}\text{H}_{10}\text{F}_2\text{N}_2\text{O} C16​H10​F2​N2​O

This compound belongs to the class of substituted 2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-5,7-diones. It has been investigated for its potential as an anti-HIV agent .

Preparation Methods

Synthetic Routes: The synthetic routes to prepare N-(3,4-difluorophenyl)naphthalene-1-carboxamide involve chemical reactions that introduce the fluorine-substituted phenyl group onto the naphthalene ring. Specific methods may vary, but a common approach includes nucleophilic aromatic substitution reactions.

Reaction Conditions: Reaction conditions typically involve the use of suitable reagents, solvents, and catalysts. For example, fluorination reactions may employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride).

Industrial Production: While specific industrial production methods are proprietary, the compound may be synthesized on a larger scale using optimized processes.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the carbonyl group.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic aromatic substitution reactions to modify the phenyl group.

Common Reagents and Conditions:

    Fluorination: Fluorinating agents (e.g., Selectfluor, DAST).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products: The major products formed during these reactions include fluorinated derivatives of the naphthalene-1-carboxamide scaffold.

Scientific Research Applications

    Medicine: Investigated as an anti-HIV agent.

    Chemistry: Used in synthetic methodologies.

    Biology: May serve as a tool compound for biological studies.

Mechanism of Action

The exact mechanism by which N-(3,4-difluorophenyl)naphthalene-1-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways relevant to HIV.

Properties

Molecular Formula

C17H11F2NO

Molecular Weight

283.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11F2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)

InChI Key

QRXVDGDSJOVXIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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